6-Bromo-n,n-diethylnicotinamide
Description
6-Bromo-N,N-diethylnicotinamide (C₁₀H₁₄BrN₂O, MW 265.14 g/mol) is a brominated derivative of N,N-diethylnicotinamide (DENA), a heterocyclic pyridinecarboxamide. DENA acts as a neutral N-donor ligand in coordination chemistry, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺) and rare-earth ions (e.g., Eu³⁺, Tb³⁺) . Its brominated variant introduces steric and electronic effects, altering ligand binding and stability. The compound’s molecular structure features a pyridine ring substituted with a bromine atom at the 6-position and a diethylamide group at the 3-position (Figure 1). Its CAS registry number is 59-26-7, with a boiling point of 296–300°C .
DENA derivatives are notable for their roles in constructing hydrogen-bonded coordination networks and exhibiting biological activities, including anticancer and antifungal properties . In coordination complexes, DENA typically binds via the pyridine nitrogen, while the bromine substituent influences electronic transitions and ligand field strength .
Properties
IUPAC Name |
6-bromo-N,N-diethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)8-5-6-9(11)12-7-8/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSPVTFNFBREAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-n,n-diethylnicotinamide typically involves the bromination of n,n-diethylnicotinamide. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-n,n-diethylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Oxidized products include pyridine N-oxides.
Coupling: Biaryl compounds are common products from coupling reactions.
Scientific Research Applications
6-Bromo-n,n-diethylnicotinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complex metal structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases, although specific clinical applications are still under research.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Bromo-n,n-diethylnicotinamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the diethylamide group play crucial roles in its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its interaction with nicotinamide-related pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-Bromo-N,N-diethylnicotinamide with structurally related brominated pyridinecarboxamides and nicotinamide derivatives.
Structural and Functional Group Comparisons
Spectroscopic and Coordination Properties
- Infrared Spectroscopy: this compound shows ν(C=O) at ~1650 cm⁻¹ and ν(N–H) at ~3300 cm⁻¹, consistent with amide coordination. Bromine substitution red-shifts pyridine ring vibrations compared to non-brominated analogs . In contrast, sulfonamide derivatives (e.g., 6-Bromo-N,2-dimethylpyridine-3-sulfonamide) exhibit strong ν(S=O) bands near 1150–1300 cm⁻¹ .
- Mass Spectrometry: Molecular ion peaks for DENA complexes are rarely observed above 1000 m/z due to fragmentation. Peaks at m/z 161 (acesulfamate), 177 (DENA), and 121 (nicotinamide) are common .
- Coordination Chemistry: 6-Bromo-DENA forms heteroligand complexes with Cu²⁺ and Zn²⁺, exhibiting distorted octahedral geometries. Zn–N bond lengths (2.126–2.158 Å) are comparable to non-brominated DENA complexes .
Biological Activity
6-Bromo-n,n-diethylnicotinamide is a chemical compound derived from nicotinamide, characterized by the substitution of a bromine atom at the 6th position of the pyridine ring and two ethyl groups attached to the amide nitrogen. This unique structure contributes to its enhanced reactivity and potential biological activities, making it a subject of interest in various fields, particularly in medicinal chemistry.
Structural Characteristics
- Molecular Formula : CHBrNO
- Molecular Weight : 229.08 g/mol
- Chemical Structure : The compound features a bromine atom which significantly influences its reactivity compared to other nicotinamide derivatives.
Reactivity
The presence of the bromine atom allows for various chemical reactions:
- Substitution Reactions : The bromine can be replaced by other nucleophiles.
- Oxidation and Reduction : Participates in redox reactions, particularly involving the pyridine ring.
- Coupling Reactions : Can be utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
The biological activity of this compound is hypothesized to be linked to its ability to interact with metal ions through coordination chemistry, similar to its analog n,n-diethylnicotinamide. This interaction may lead to the formation of bioactive metal complexes that exhibit various pharmacological effects.
Anticancer Properties
Recent studies have reported that derivatives of this compound can inhibit the viability of several human cancer cell lines. For instance, compounds related to this compound demonstrated significant cytotoxic effects against:
- A2780 (ovarian cancer)
- HAP-1 (acute lymphoblastic leukemia)
- DanG (pancreatic cancer)
In vitro assays indicated that these compounds could induce apoptosis and increase reactive oxygen species (ROS) levels in cancer cells, suggesting a mechanism involving oxidative stress induction.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, indicating its possible application as an antimicrobial agent.
Study on Anticancer Activity
A study evaluated the effects of this compound on different cancer cell lines. The findings revealed:
- Cytotoxicity : The compound reduced cell viability by up to 70% in treated groups.
- Apoptosis Induction : Flow cytometry analysis showed increased early and late apoptotic cell populations after treatment.
| Cell Line | Viability Reduction (%) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| A2780 | 65 | 20 | 10 |
| HAP-1 | 70 | 25 | 15 |
| DanG | 60 | 18 | 12 |
Study on Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against various pathogens:
- Inhibition Zone Diameter : The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
